molecular formula C6H13NO2 B173919 N-(2-Methoxy-2-methylpropyl)formamide CAS No. 112129-25-6

N-(2-Methoxy-2-methylpropyl)formamide

Cat. No. B173919
M. Wt: 131.17 g/mol
InChI Key: DYEBUUZRQLKSKM-UHFFFAOYSA-N
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Patent
US04864051

Procedure details

To a stirred solution of 2-methoxyisobutylamine (16.4 g, 0.16 mol) and a catalytic amount of p-toluenesulphonic acid (75 mg) at 0° C. was added slowly ethylformate (11.79 g, 12.92 ml, 0.16 mol). After the slightly exothermic reaction ceased, the solution was refluxed for 16 hours, and distilled through a Vigreux column to give 19.36 g (93%) of N-formyl-2-methoxyisobutylamine, bp 74° C./15 mm.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
12.92 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH3:7])([CH3:6])[CH2:4][NH2:5].[CH2:8]([O:10]C=O)C>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH:8]([NH:5][CH2:4][C:3]([O:2][CH3:1])([CH3:7])[CH3:6])=[O:10]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
COC(CN)(C)C
Name
Quantity
12.92 mL
Type
reactant
Smiles
C(C)OC=O
Name
Quantity
75 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the slightly exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
distilled through a Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCC(C)(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.36 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.